N-{4-[(2-Methylpropyl)amino]phenyl}acetamide
Description
N-{4-[(2-Methylpropyl)amino]phenyl}acetamide is an acetamide derivative featuring a phenyl ring substituted with a 2-methylpropylamino (isobutylamino) group at the para position. The compound’s structure combines the acetamide moiety, a common pharmacophore, with a lipophilic isobutyl chain, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[4-(2-methylpropylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)8-13-11-4-6-12(7-5-11)14-10(3)15/h4-7,9,13H,8H2,1-3H3,(H,14,15) |
InChI Key |
BRGCPNIVMOKPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Methylpropyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Methylpropyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
N-{4-[(2-Methylpropyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2-Methylpropyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-{4-[(2-Methylpropyl)amino]phenyl}acetamide and related acetamide derivatives:
Physicochemical and Conformational Properties
- Hydrogen Bonding: The sulfamoyl group in and the hydroxyl group in enhance hydrogen bonding capacity, which may influence crystallinity and solubility.
- Conformational Flexibility: Evidence from highlights that dihedral angles between aromatic rings in acetamide derivatives (e.g., 54.8°–77.5°) affect dimerization via N–H⋯O interactions.
Biological Activity
N-{4-[(2-Methylpropyl)amino]phenyl}acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the following molecular formula: C_{13}H_{19}N_{3}O. The compound features an acetamide group attached to a phenyl ring, with a 2-methylpropyl amino substituent. The synthesis typically involves the reaction of 4-aminophenyl acetamide with 2-methylpropylamine under controlled conditions to yield the desired product.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death. A notable study reported a significant increase in annexin V-FITC positive apoptotic cells when treated with this compound, indicating its potential as an anticancer agent .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .
3. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of compounds similar to this compound, particularly in modulating glutamate receptors. These findings suggest that such compounds may play a role in protecting neuronal cells from glutamate-induced excitotoxicity, thus offering therapeutic avenues for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers mitochondrial pathways leading to caspase activation and subsequent apoptosis in cancer cells.
- Membrane Disruption : Its antimicrobial action is attributed to the disruption of bacterial cell membranes, resulting in cell lysis.
- Receptor Modulation : The modulation of glutamate receptors may involve allosteric interactions that enhance neuroprotection.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that support the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
